(4-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-fluorophenyl)-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN6O/c1-15-3-2-4-18(23-15)24-19-9-10-20(26-25-19)27-11-13-28(14-12-27)21(29)16-5-7-17(22)8-6-16/h2-10H,11-14H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJJVHDFYIMUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis. One common route includes:
Formation of the Pyridazinyl Intermediate: This step involves the reaction of 6-methylpyridin-2-amine with a suitable reagent to form the pyridazinyl intermediate.
Coupling with Piperazine: The pyridazinyl intermediate is then coupled with piperazine under controlled conditions, often using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).
Introduction of the Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridazinyl group, potentially converting it to a dihydropyridazine derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound has potential as a ligand for various receptors and enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, (4-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is being investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, offering potential treatments for various diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table summarizes key structural differences and inferred properties of related compounds:
| Compound ID | Core Structure | Piperazine Substituent | Pyridazine/Equivalent Substituent | Key Features/Inferred Properties |
|---|---|---|---|---|
| Target Compound | Pyridazinone | 4-Fluorophenyl | 6-((6-methylpyridin-2-yl)amino) | High selectivity due to dual pyridine-pyridazine interaction |
| 6-(4-Fluorophenyl)-2-{2-[4-(2-fluorophenyl)-piperazin-1-yl]-2-oxoethyl}-pyridazin-3(2H)-one () | Pyridazinone | 2-Fluorophenyl | 4-Fluorophenyl | Reduced steric bulk at piperazine; potential lower receptor affinity due to 2-fluorophenyl orientation |
| 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-morpholin-4-yl-pyridazin-3(2H)-one () | Pyridazinone | 4-Fluorophenyl | 6-Morpholinyl | Enhanced solubility from morpholine; possible reduced CNS penetration |
| 2-(4-Fluorophenyl)-6-methyl-3-[(4-phenylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine () | Imidazopyridine | Phenylpiperazine | Methyl group | Increased metabolic stability from fused imidazo ring; altered pharmacokinetics |
| 4-(4-Fluorophenyl)piperazin-1-ylmethanone () | Methanone-linked | 4-Fluorophenyl | 2-Fluoropyridin-3-yl | Fluoropyridine introduces dipole effects; potential for improved kinase inhibition |
| Chlorophenyl-pyrimidine derivative () | Pyrimidine | 4-Chlorophenyl | Hydroxyethyl-piperazine | Hydroxyethyl group enhances hydrophilicity; possible renal clearance advantages |
Functional Group Analysis
- Piperazine Substituents: 4-Fluorophenyl (Target): Optimal for π-π stacking and lipophilicity, favoring blood-brain barrier penetration . 2-Fluorophenyl (): Ortho-fluorine may induce steric hindrance, reducing binding efficiency .
Heterocyclic Core Modifications :
- Hydroxyethyl-piperazine (): Introduces hydrogen-bonding capability, beneficial for solubility but prone to glucuronidation .
Research Findings and Implications
- Receptor Binding : The target compound’s dual pyridazine-pyridine system may offer superior selectivity for serotonin 5-HT1A receptors compared to morpholine-containing analogues (), which are more hydrophilic and less CNS-penetrant .
- Metabolic Stability : Imidazopyridine derivatives () exhibit longer half-lives in vitro due to reduced cytochrome P450 metabolism , whereas the target compound’s pyridazine core may require structural optimization to mitigate oxidative degradation.
- Solubility-Transport Trade-offs : Morpholine-substituted analogues () show 2–3-fold higher aqueous solubility than the target compound but lower Caco-2 permeability (inferred from structural data) .
Biological Activity
The compound (4-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone, with the CAS number 1021038-58-3, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C21H21FN6O, with a molecular weight of 392.4 g/mol. The structure features a piperazine ring, a pyridazine moiety, and a fluorophenyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H21FN6O |
| Molecular Weight | 392.4 g/mol |
| CAS Number | 1021038-58-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include condensation and cyclization techniques. Specific synthetic routes have not been extensively documented in the literature but are likely to follow established methodologies for similar piperazine derivatives.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridazine and piperazine exhibit notable activity against various microbial strains. For instance, compounds with similar structures have shown IC50 values ranging from 1.35 to 4.00 μM against Mycobacterium tuberculosis . While specific data on the target compound is limited, its structural similarity suggests potential anti-tubercular properties.
Enzyme Inhibition
Research has highlighted that compounds containing piperazine and pyridazine moieties can act as inhibitors of monoamine oxidase (MAO). For example, derivatives with similar structures have been evaluated for their MAO-A and MAO-B inhibitory activities, with some exhibiting IC50 values as low as 0.013 µM . The potential for the target compound to inhibit these enzymes warrants further investigation.
Cytotoxicity Studies
Cytotoxicity assays using L929 cells have been conducted on related compounds, revealing varying degrees of cytotoxic effects. For instance, certain derivatives showed complete cell death at concentrations above 50 µM . While specific cytotoxicity data for the target compound is not available, its structural characteristics suggest it may exhibit similar behaviors.
The mechanism of action for compounds like (4-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone likely involves interactions with specific molecular targets such as enzymes or receptors. For example:
- Enzyme Inhibition : The compound may bind to active sites on enzymes like MAO, inhibiting their activity and affecting neurotransmitter levels.
- Cell Membrane Interaction : It may disrupt cellular integrity by interacting with lipid bilayers or membrane proteins.
- Signal Transduction Interference : The compound could alter cellular signaling pathways by interacting with receptors involved in various physiological processes.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Pyridazinone Derivatives : A study reported that pyridazinone derivatives exhibited potent MAO-B inhibition with IC50 values significantly lower than established inhibitors .
- Anti-Tubercular Agents : Research on substituted benzamide derivatives indicated promising anti-tubercular activity, suggesting that modifications to the core structure can enhance efficacy against Mycobacterium tuberculosis .
- Cytotoxicity Assessments : Investigations into the cytotoxic effects of piperazine derivatives revealed varying toxicity profiles, indicating the need for careful evaluation in drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (4-Fluorophenyl)(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone, and how can purity be optimized?
- Methodology :
-
Step 1 : Begin with coupling the pyridazine core (e.g., 6-aminopyridazin-3-yl derivatives) to the piperazine moiety via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) under inert conditions .
-
Step 2 : Introduce the 4-fluorophenyl group via a Friedel-Crafts acylation or palladium-catalyzed cross-coupling .
-
Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR .
- Data Table :
| Step | Reaction Type | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | SNAr | 65–70 | ≥95% |
| 2 | Cross-Coupling | 50–55 | ≥98% |
Q. How can the molecular structure of this compound be characterized to confirm regioselectivity and stereochemistry?
- Methodology :
- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) to resolve the piperazine-pyridazine linkage and fluorophenyl orientation .
- Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to assign peaks for the fluorophenyl (δ 7.2–7.4 ppm) and piperazine (δ 2.5–3.5 ppm) groups. IR for carbonyl (C=O stretch ~1680 cm⁻¹) .
Advanced Research Questions
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound against kinase targets?
- Methodology :
-
Systematic Substitution : Replace the 4-fluorophenyl group with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., OMe) groups to assess potency changes .
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In Vitro Assays : Use kinase inhibition assays (e.g., EGFR, VEGFR) with ATP-binding pocket mutants to map interactions. Compare IC₅₀ values .
- Data Table :
| Substituent | Kinase IC₅₀ (nM) | Selectivity Ratio (EGFR/VEGFR) |
|---|---|---|
| 4-F | 12.5 ± 1.2 | 1:8.7 |
| 4-Cl | 8.3 ± 0.9 | 1:5.2 |
| 4-CF₃ | 6.7 ± 0.5 | 1:3.9 |
Q. How do crystallographic data resolve contradictions in proposed binding modes for this compound?
- Methodology :
- Co-crystallization : Soak protein crystals (e.g., kinase domain) with the compound and collect diffraction data (1.8–2.2 Å resolution). Use software like PHENIX for refinement .
- Contradiction Analysis : If computational docking predicts fluorophenyl interactions with hydrophobic pockets but crystallography shows hydrogen bonding via the pyridazine N, revise SAR models to prioritize electronegative substituents .
Q. What experimental designs are robust for assessing metabolic stability in hepatic microsomes?
- Methodology :
-
In Vitro Incubation : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS at 0, 15, 30, 60 min .
-
Data Interpretation : Calculate t₁/₂ using first-order kinetics. Compare with reference compounds (e.g., verapamil for high clearance) .
- Data Table :
| Condition | t₁/₂ (min) | Clint (µL/min/mg) |
|---|---|---|
| HLM + NADPH | 45.2 ± 3.1 | 18.7 |
| Control (NADPH-) | >120 | N/A |
Methodological Challenges & Solutions
Q. How can solubility limitations in aqueous buffers be overcome for in vivo studies?
- Solution :
- Formulation : Use cyclodextrin-based complexes (e.g., HP-β-CD) or lipid nanoparticles. Validate stability via dynamic light scattering (DLS) .
- Alternative : Synthesize a phosphate prodrug for enhanced solubility, then cleave in vivo via esterases .
Q. What analytical techniques resolve discrepancies between computational and experimental logP values?
- Solution :
- Experimental logP : Use shake-flask method (octanol/water partitioning) with UV detection. Compare with HPLC-derived logP (C18 column, isocratic elution) .
- Computational Adjustment : Apply correction factors for fluorine’s electronegativity in software like MarvinSuite or ACD/Labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
